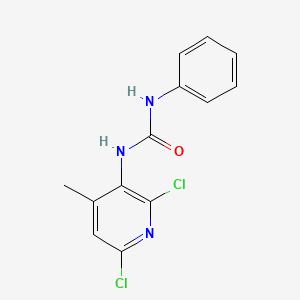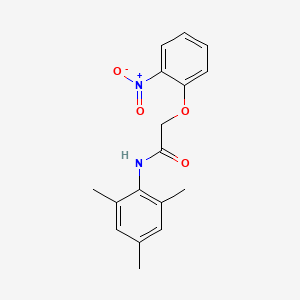
3-(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)-1-PHENYLUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)-1-PHENYLUREA is a useful research compound. Its molecular formula is C13H11Cl2N3O and its molecular weight is 296.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea is 295.0279174 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Degradation
Research has demonstrated the effectiveness of cyclodextrin-based bioremediation technology in enhancing the mineralization of diuron, a phenylurea herbicide, in contaminated soils. This approach employs a consortium of diuron-degrading bacteria, significantly improving diuron degradation to CO2 compared to traditional methods. Such advancements suggest potential applications in the remediation of soils contaminated with similar compounds, offering a promising solution for environmental cleanup efforts (Villaverde et al., 2012).
Chemical Synthesis and Potential Agricultural Interest
Studies have also focused on the preparation of pyridyl phenylureas, highlighting their potential agricultural interest. These compounds, including variants like "N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea," have been synthesized for potential applications in agriculture, indicating a broader scope of use in crop protection and herbicide development (Setliff et al., 1989).
Herbicide Transformation and Drinking Water Safety
Research on the transformation of phenylurea herbicides during drinking water disinfection processes has revealed insights into the mechanisms involved and the potential formation of harmful by-products. Understanding these transformations is crucial for assessing and mitigating risks associated with the presence of such compounds in water sources, thereby ensuring the safety of drinking water (Chusaksri et al., 2012).
Antiviral and Antimicrobial Applications
Another interesting avenue of research is the exploration of N-(pyrimidin-5-yl)-N'-phenylureas for their anti-TMV (tobacco mosaic virus) activity. This indicates a potential for the development of new antiviral agents that could be used in the protection of crops against viral diseases, showcasing the versatility of N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea derivatives in agricultural settings (Yuan et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-dichloro-4-methylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-7-10(14)17-12(15)11(8)18-13(19)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUMDOCBGHXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)


![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B5505649.png)



![2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5505683.png)
